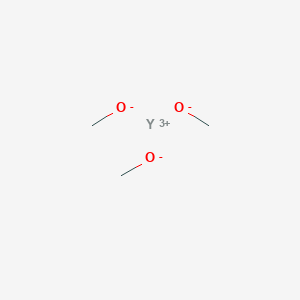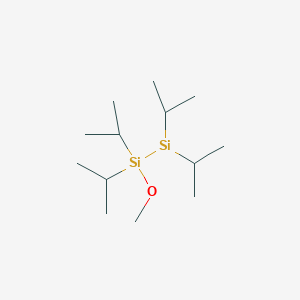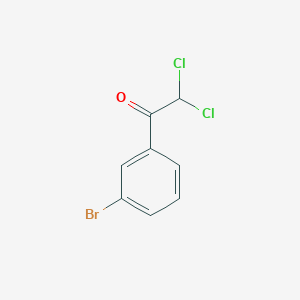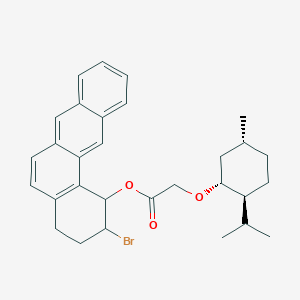
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one: is a chemical compound with a unique structure that includes a hydroxyethylidene group, an imino group, and a dimethyloxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one typically involves the following steps:
Formation of the oxolanone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyethylidene group: This step often involves the use of aldehydes or ketones under specific reaction conditions.
Formation of the imino group: This can be done through the reaction of amines with suitable electrophiles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
Oxidation products: Ketones or aldehydes.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or modulating their activity.
Interact with receptors: Affecting signal transduction pathways.
Alter cellular processes: Such as gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one: can be compared with other oxolanone derivatives and imino compounds.
Similar compounds: Include (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-thione and (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-amine.
Uniqueness
Unique structure: The combination of the hydroxyethylidene group, imino group, and dimethyloxolanone ring makes it distinct.
Specific reactivity: Its unique functional groups confer specific reactivity patterns that differentiate it from similar compounds.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H11NO3/c1-4(10)5-6(9)8(2,3)12-7(5)11/h9-10H,1-3H3/b5-4+,9-6? |
InChI Key |
QZROKAMLVLFHOD-FJHBTXJBSA-N |
Isomeric SMILES |
C/C(=C\1/C(=N)C(OC1=O)(C)C)/O |
Canonical SMILES |
CC(=C1C(=N)C(OC1=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)

![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)

![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)


![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)

![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)

